Rebaudioside I - 1220616-34-1

Rebaudioside I

Catalog Number: EVT-3164114
CAS Number: 1220616-34-1
Molecular Formula: C50H80O28
Molecular Weight: 1129.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rebaudioside I is a steviol glycoside, a type of natural sweetener extracted from the leaves of the Stevia rebaudiana plant . It is considered a next-generation sugar substitute due to its low-calorie content, superior sweetness, and organoleptic properties .

Synthesis Analysis

The bioconversion of rebaudioside A to rebaudioside I has been reported using a glucosyltransferase enzyme . This bioconversion reaction adds one sugar unit with a 1→3 linkage . The process of de novo biosynthesis of rebaudiosides in engineered yeasts has also been explored .

Molecular Structure Analysis

The molecular formula of Rebaudioside I is C50H80O28 . The molecular weight is 1129.2 g/mol . The structure of Rebaudioside I has been fully characterized using 1D and 2D NMR spectroscopy (1H, 13C, COSY, HSQC-DEPT, HMBC, 1D TOCSY, and NOESY) and mass spectral data .

Chemical Reactions Analysis

The bioconversion of rebaudioside A to rebaudioside I involves the addition of one sugar unit with a 1→3 linkage using a glucosyltransferase enzyme . The mechanisms of Rebaudioside A degradation have also been studied .

Rebaudioside A

Compound Description: Rebaudioside A is a natural steviol glycoside found in the leaves of the Stevia rebaudiana plant. It is a diterpene glycoside known for its intense sweetness, approximately 200-350 times sweeter than sucrose. [] Rebaudioside A is frequently used as a natural, non-caloric sweetener in food and beverages. [] It is also utilized in research investigating its potential health benefits, including its effects on oxidative stress and metabolic health. [, ]

Relevance: Rebaudioside A is structurally very similar to Rebaudioside I, with the primary difference being an additional glucose moiety attached to the glucose moiety at the C-13 position in Rebaudioside I. [, ] This structural similarity makes Rebaudioside A a precursor for the enzymatic synthesis of Rebaudioside I using glucosyltransferase enzymes. [, ] This bioconversion process is of significant interest as a method for producing Rebaudioside I, a sweetener with desirable taste properties and potential for commercial applications. [, ]

Stevioside

Compound Description: Stevioside is another major steviol glycoside naturally found in Stevia rebaudiana leaves, alongside Rebaudioside A and other related compounds. [, ] It is also a high-intensity sweetener, though generally considered less sweet than Rebaudioside A, with a slightly bitter aftertaste. [, , ] Stevioside is often used in combination with Rebaudioside A and other steviol glycosides in commercial stevia sweeteners. [] Research has focused on its potential health effects, including anticonvulsant activity and impacts on lipid metabolism. [, ]

Relevance: Stevioside and Rebaudioside I belong to the same class of compounds known as steviol glycosides, sharing a common aglycone core structure, steviol. [, , , , ] They differ in the number and arrangement of sugar moieties attached to the steviol core. [, ] The shared structural features and presence in Stevia rebaudiana contribute to their classification as related compounds. [, ] Research on the biosynthesis of steviol glycosides in Stevia rebaudiana often involves investigating the enzymatic pathways and transformations that lead to the production of various glycosides, including Rebaudioside I and stevioside. [, ]

Steviol

Compound Description: Steviol is a diterpene compound and the aglycone component of steviol glycosides, including stevioside, Rebaudioside A, and Rebaudioside I. [, , , ] Unlike its glycosylated counterparts, steviol itself is not intensely sweet. [, ] Studies suggest that steviol is produced through the hydrolysis of steviol glycosides by gut microflora in the human digestive system. [] Research on steviol has focused on its potential bioactivities, with computational studies suggesting possible anticonvulsant effects. []

Relevance: Steviol is directly related to Rebaudioside I as its core structural component. [, ] Rebaudioside I, like other steviol glycosides, consists of steviol as the aglycone with attached sugar moieties. [, ] Studies investigating the biosynthesis of steviol glycosides in Stevia rebaudiana focus on the enzymatic steps involved in adding sugar units to steviol, ultimately leading to the formation of various glycosides including Rebaudioside I. [, ] Understanding the metabolic fate of steviol glycosides in the human body, specifically their conversion to steviol by gut microflora, is crucial for evaluating the safety and potential biological effects of steviol glycoside sweeteners like Rebaudioside I. []

Rebaudioside D

Compound Description: Rebaudioside D is another steviol glycoside found in Stevia rebaudiana, though it generally occurs in lower quantities than Rebaudioside A and stevioside. [, , ] Similar to Rebaudioside A, it is a high-intensity sweetener and is of interest for its potential use in formulating low-calorie sweeteners with improved taste profiles. [, , , ] Research on Rebaudioside D has focused on its production through enzymatic bioconversion from other steviol glycosides and the development of efficient purification methods. [, , , ]

Relevance: Rebaudioside D is considered related to Rebaudioside I due to their shared classification as steviol glycosides. [, ] They share the same steviol aglycone core but differ in the number and linkage patterns of the attached sugar units. [, ] Both compounds are often studied in the context of developing novel stevia-based sweeteners with desirable sensory properties and reduced bitterness. [, , , ]

Relevance: Rebaudioside M, similar to Rebaudioside I, belongs to the steviol glycoside family. [, ] While the exact structure of Rebaudioside M might differ in the specific arrangement of sugar moieties compared to Rebaudioside I, their shared steviol aglycone core and classification as high-intensity sweeteners establish their relevance. [, ] The increasing demand for natural, low-calorie sweeteners with superior taste profiles drives research and development efforts focused on producing both Rebaudioside I and Rebaudioside M through efficient and sustainable methods. []

Source and Classification

Rebaudioside I is classified as a steviol glycoside, which are glycosides formed from steviol, a diterpene. The extraction of Rebaudioside I typically involves processing the leaves of the Stevia rebaudiana plant, where it exists alongside other steviol glycosides such as rebaudioside A and stevioside. The chemical formula for Rebaudioside I is C44H70O19C_{44}H_{70}O_{19}, and its molecular weight is approximately 885.1 g/mol .

Synthesis Analysis

The synthesis of Rebaudioside I can be achieved through various methods, primarily focusing on enzymatic glycosylation techniques. One notable approach involves the use of glycosyltransferases, such as UGT94D1, which selectively catalyze the addition of sugar moieties to the steviol backbone.

Key Synthesis Steps:

  1. Starting Material: The synthesis typically begins with steviol or its derivatives.
  2. Enzymatic Reaction: Involves incubating steviol with UDP-glucose in the presence of specific glycosyltransferases under controlled conditions (e.g., temperature, pH) to facilitate the transfer of glucose units.
  3. Purification: Following the enzymatic reaction, products are purified using techniques like high-performance liquid chromatography (HPLC) to isolate Rebaudioside I from other glycosides .
Molecular Structure Analysis

The molecular structure of Rebaudioside I consists of a steviol core with multiple sugar units attached via glycosidic bonds. The structural formula indicates that it contains several hydroxyl groups, contributing to its sweetness and solubility properties.

Structural Characteristics:

  • Molecular Formula: C44H70O19C_{44}H_{70}O_{19}
  • Functional Groups: Hydroxyl groups (-OH) and glycosidic linkages.
  • 3D Structure: The spatial arrangement allows for interaction with sweet taste receptors, enhancing its sweetness perception .
Chemical Reactions Analysis

Rebaudioside I undergoes various chemical reactions that can modify its structure and properties. These include hydrolysis, where glycosidic bonds can be cleaved under acidic or enzymatic conditions, leading to the formation of simpler sugars.

Notable Reactions:

  • Hydrolysis: Can occur under acidic conditions or through enzymatic action, resulting in the release of glucose units.
  • Transglycosylation: A process where sugar moieties are transferred to other compounds, potentially altering sweetness profiles .
Mechanism of Action

The mechanism by which Rebaudioside I exerts its sweet taste involves binding to specific receptors on the tongue known as T1R2 and T1R3. Upon binding, these receptors initiate a signaling cascade that ultimately results in the perception of sweetness.

Mechanistic Insights:

  • Receptor Interaction: The hydroxyl groups on Rebaudioside I interact with the sweet taste receptors.
  • Signal Transduction: This interaction triggers G-protein-coupled receptor pathways leading to sweet taste perception .
Physical and Chemical Properties Analysis

Rebaudioside I exhibits several important physical and chemical properties that influence its application as a sweetener.

Key Properties:

  • Solubility: Highly soluble in water due to multiple hydroxyl groups.
  • Stability: Stable under heat and acidic conditions, making it suitable for various food processing methods.
  • Sweetness Intensity: Approximately 200 times sweeter than sucrose, allowing for reduced caloric content in formulations .
Applications

Rebaudioside I is widely used in food and beverage industries as a non-caloric sweetener. Its applications extend beyond just sweetness enhancement; it also serves functional roles in formulations.

Major Applications:

  • Food Industry: Used in beverages, desserts, and dietary products as a sugar substitute.
  • Pharmaceuticals: Employed in formulations to mask bitter tastes in medications.
  • Cosmetics: Incorporated into personal care products for its sweetening properties .
Historical Context and Ethnobotanical Significance of Rebaudioside I

Indigenous Utilization in South American Traditional Medicine

Rebaudioside I represents one of the minor steviol glycosides naturally present in Stevia rebaudiana Bertoni, a plant deeply rooted in the ethnobotanical traditions of South America. Indigenous communities in Paraguay's Amambay Mountains and adjacent regions of Brazil employed stevia leaves – containing rebaudioside I among other glycosides – as multipurpose therapeutic agents long before formal scientific discovery. The Guaraní people, renowned for their sophisticated botanical knowledge, referred to the plant as "ka'a he'ê" (sweet herb) and incorporated it into herbal preparations for sweetening maté tea, treating digestive ailments, and as a topical application for wound healing [1] [4].

Historical accounts document its use in traditional medicinal formulations where stevia leaves were often dried and powdered for incorporation into tonics or chewed directly for their sweetening properties. While specific differentiation between glycosides was beyond traditional knowledge systems, contemporary phytochemical analyses confirm that indigenous populations were routinely consuming rebaudioside I alongside its more abundant analogs like rebaudioside A and stevioside. The traditional preparation methods demonstrated remarkable intuition, as steeping leaves in warm water (similar to modern aqueous extraction) effectively liberated these sweet compounds while preserving their bioactive integrity [1] [7].

Table 1: Traditional Uses of Stevia rebaudiana Containing Rebaudioside I

Ethnic GroupRegionPreparation MethodTraditional Applications
GuaraníParaguay/Brazil BorderFresh leaves chewed directlySweetener, digestive aid
KaiowáMato Grosso do SulDried leaf powder in tonicsHypertension management
Pai TavyteraAmambay MountainsLeaf infusions in hot waterSweetening bitter medicines, wound compresses
MbyáParaná River BasinFermented with yerba matéBeverage sweetener, ritualistic use

The geographical specificity of Stevia rebaudiana cultivation – thriving in the acidic soils and subtropical climate of northeastern Paraguay – created a natural monopoly of traditional knowledge among indigenous groups in this region. European encounters with these practices began in earnest with Swiss botanist Moisés Santiago Bertoni's systematic description in 1887, though anthropological evidence suggests Jesuit missionaries documented its use as early as the 16th century [1] [7]. The preservation of rebaudioside I in these traditional preparations highlights the sophisticated empirical understanding of plant chemistry developed by South American indigenous cultures, long preceding modern analytical capabilities to isolate individual glycosides.

Regulatory Milestones and Global Acceptance Challenges

The regulatory journey of rebaudioside I exemplifies the complexities facing novel food ingredients derived from traditional botanical sources. Unlike major glycosides that benefited from collective safety evaluations, rebaudioside I required individualized assessment despite sharing metabolic pathways with other steviol glycosides. The foundational regulatory framework was established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which in 2007 established specifications requiring steviol glycoside products to contain ≥95% total of seven named glycosides (including rebaudioside I) and ≤100 ppm solvents [1] [6].

Regulatory acceptance unfolded through distinct phases:

  • Initial Recognition (2009-2012): The U.S. FDA's issuance of GRAS notices for rebaudioside A-containing preparations (GRN No. 252, 253) created a precedent that facilitated rebaudioside I's approval under the "steviol glycosides" umbrella term [6].
  • Specificity Challenges (2013-2017): Regulatory bodies including EFSA demanded compound-specific data when novel production methods (particularly fermentation-derived rebaudioside I) emerged. This required manufacturers to demonstrate chemical equivalence between fermentation-derived and botanically-sourced molecules through comprehensive NMR, MS, and XRD analyses [6] [7].
  • Harmonization Efforts (2018-Present): Codex Alimentarius Commission's CXS 323-2017 standard established unified specifications, permitting rebaudioside I as a component of steviol glycoside preparations at minimum purity levels and defining maximum levels for related substances (isosteviol ≤ 0.3%) [7].

Table 3: Global Regulatory Status Timeline for Rebaudioside I

JurisdictionRegulatory BodyApproval YearApproved FormsKey Restrictions
United StatesFDA2012 (GRAS)As component of steviol glycosides (≥95%)Must comply with JECFA specifications
European UnionEFSA2017Fermentation-derived onlyMax 30 mg steviol equivalents/kg bw/day
JapanMHLW2015Isolated or blendedNo use limits (self-affirmed GRAS)
BrazilANVISA2014Botanical extractsPermitted in all foods (QS)
IndiaFSSAI2020Specific high-purityMax 200 ppm in beverages

The labeling dichotomy presents ongoing commercial challenges. While the U.S. permits "stevia leaf extract" labeling for rebaudioside I regardless of production method, EU regulations (EC No 1334/2008) strictly require "sweetener: steviol glycosides" without botanical references for fermentation-derived products [7]. This regulatory fragmentation necessitates sophisticated supply chain segregation, with identity-preserved production streams for different markets. Furthermore, certain Asian markets maintain disparate approval statuses – South Korea classifies rebaudioside I as a food additive (No. 436) while China's National Food Safety Standard GB 2760-2023 lists it under "natural food additives" with specific purity criteria [6].

The convergence of traditional knowledge and modern science in rebaudioside I's development illustrates how ethnobotanical discoveries can evolve into sophisticated food ingredients. From its origins in Guaraní medicine to contemporary fermentation bioreactors, rebaudioside I exemplifies the intricate interplay between cultural heritage, chemical innovation, and regulatory science that characterizes modern natural sweetener development [1] [2] [6].

Properties

CAS Number

1220616-34-1

Product Name

Rebaudioside I

IUPAC Name

[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C50H80O28

Molecular Weight

1129.2 g/mol

InChI

InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-37(67)38(29(59)22(15-54)72-44)74-41-34(64)31(61)26(56)19(12-51)69-41)25(49)6-10-50(18,17-49)78-45-40(76-43-36(66)33(63)28(58)21(14-53)71-43)39(30(60)23(16-55)73-45)75-42-35(65)32(62)27(57)20(13-52)70-42/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+,39+,40-,41+,42+,43+,44+,45+,47-,48-,49-,50+/m1/s1

InChI Key

BSVKOVOOJNJHBR-PBQKZBBNSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O

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